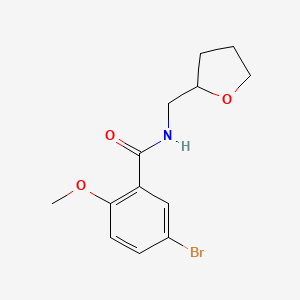
4-isobutoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
Descripción general
Descripción
4-isobutoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide, commonly known as Tinuvin 770, is a widely used ultraviolet light stabilizer. It is a highly effective compound that is used in various industries, including plastics, coatings, and adhesives.
Mecanismo De Acción
Tinuvin 770 works by absorbing UV radiation and converting it into heat, which is then dissipated harmlessly. It acts as a sacrificial agent, absorbing the UV radiation before it can reach the material being protected. This mechanism of action makes Tinuvin 770 highly effective in protecting materials from UV radiation.
Biochemical and Physiological Effects
Tinuvin 770 has been shown to have low toxicity and is generally considered safe for use in various applications. It is metabolized by the liver and excreted in the urine. However, further studies are needed to fully understand the biochemical and physiological effects of Tinuvin 770.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tinuvin 770 has several advantages for use in lab experiments. It is a highly effective UV stabilizer that can protect materials from UV radiation, allowing for more accurate and reliable experimental results. However, Tinuvin 770 can also interfere with some analytical techniques, such as UV spectroscopy, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study and use of Tinuvin 770. One area of interest is the development of new and improved UV stabilizers that are more effective and have fewer limitations. Another potential direction is the use of Tinuvin 770 in biomedical applications, such as drug delivery and tissue engineering. Further research is needed to fully understand the potential of Tinuvin 770 in these areas.
Aplicaciones Científicas De Investigación
Tinuvin 770 is widely used as an ultraviolet light stabilizer in various industries, including plastics, coatings, and adhesives. It is used to protect these materials from the harmful effects of UV radiation, which can cause degradation and discoloration. In addition to its industrial applications, Tinuvin 770 has also been studied for its potential use in biomedical applications, such as drug delivery and tissue engineering.
Propiedades
IUPAC Name |
4-(2-methylpropoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-14(2)13-24-17-9-7-15(8-10-17)18(23)21-16-11-19(3,4)22-20(5,6)12-16/h7-10,14,16,22H,11-13H2,1-6H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMZSOSFYLSWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycinate](/img/structure/B4403441.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4403450.png)
![(2-methoxyethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4403459.png)
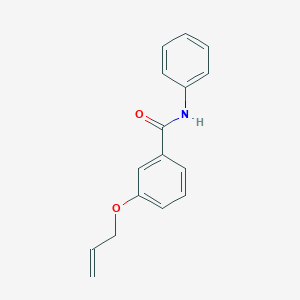

![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4403472.png)
![1-[3-(4-bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4403475.png)
![1-(3-methoxy-4-{2-[2-(4-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4403479.png)
![N-(2-ethylphenyl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403486.png)
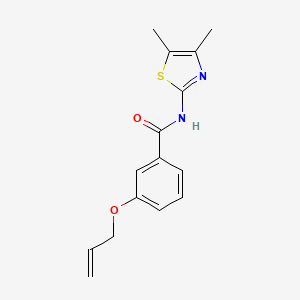
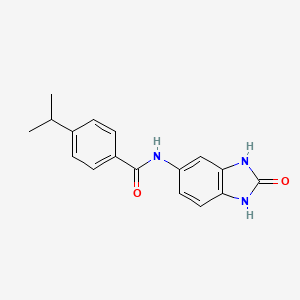
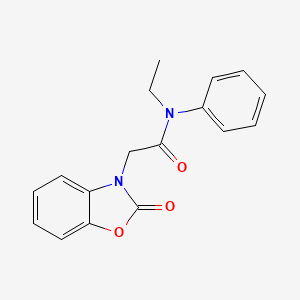
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methoxybenzamide](/img/structure/B4403516.png)
